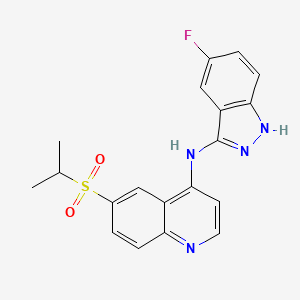

N-(5-fluoro-1H-indazol-3-yl)-6-propan-2-ylsulfonylquinolin-4-amine

Description

Properties

Molecular Formula |

C19H17FN4O2S |

|---|---|

Molecular Weight |

384.4 g/mol |

IUPAC Name |

N-(5-fluoro-1H-indazol-3-yl)-6-propan-2-ylsulfonylquinolin-4-amine |

InChI |

InChI=1S/C19H17FN4O2S/c1-11(2)27(25,26)13-4-6-16-14(10-13)17(7-8-21-16)22-19-15-9-12(20)3-5-18(15)23-24-19/h3-11H,1-2H3,(H2,21,22,23,24) |

InChI Key |

HTDKYMMOSDHZSR-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)S(=O)(=O)C1=CC2=C(C=CN=C2C=C1)NC3=NNC4=C3C=C(C=C4)F |

Origin of Product |

United States |

Preparation Methods

Chemical Structure and Properties Overview

| Property | Description |

|---|---|

| Molecular Formula | C19H17FN4O2S |

| Molecular Weight | 384.4 g/mol |

| IUPAC Name | N-(5-fluoro-1H-indazol-3-yl)-6-propan-2-ylsulfonylquinolin-4-amine |

| SMILES | CC(C)S(=O)(=O)C1=CC2=C(C=CN=C2C=C1)NC3=NNC4=C3C=C(C=C4)F |

| PubChem CID | 67468733 |

| ChEMBL ID | CHEMBL3822577 |

The molecule features a quinoline core substituted at the 4-position with an amine linked to a 5-fluoro-indazolyl group and a sulfonyl substituent at the 6-position bearing an isopropyl group.

Preparation Methods

General Synthetic Strategy

The synthesis of this compound typically follows a convergent approach involving:

- Preparation of the quinoline scaffold functionalized at the 4- and 6-positions.

- Introduction of the sulfonyl group at the 6-position with an isopropyl substituent.

- Coupling of the 4-position amine with the 5-fluoro-1H-indazol-3-yl moiety.

This strategy is supported by literature on similar amino-quinoline derivatives described in patent WO2012122011A2, which details 6,7-disubstituted-4-amino-quinolines as kinase inhibitors.

Stepwise Synthesis Details

Step 1: Synthesis of 6-propan-2-ylsulfonylquinolin-4-amine Intermediate

- Starting Material : 6-chloroquinolin-4-amine or a related quinoline derivative.

- Sulfonylation : Introduction of the propan-2-ylsulfonyl group at the 6-position is achieved by nucleophilic substitution or sulfonylation reactions using appropriate sulfonyl chlorides or sulfonylating agents bearing the isopropyl group.

- Conditions : Typically involves base-mediated reactions under controlled temperature to avoid side reactions.

Step 2: Preparation of 5-fluoro-1H-indazol-3-yl Amine

- The 5-fluoro-1H-indazol-3-yl amine is prepared separately, often via diazotization and fluorination steps on indazole precursors, ensuring selective fluorination at the 5-position.

Step 3: Coupling Reaction

- The key step involves coupling the 4-amino group of the quinoline intermediate with the 3-position of the 5-fluoro-indazole.

- This is typically performed under Buchwald-Hartwig amination conditions or other palladium-catalyzed cross-coupling protocols to form the N-aryl amine bond.

- Catalysts such as Pd(OAc)2 with suitable ligands, bases like sodium tert-butoxide, and solvents such as toluene or dioxane are common.

- Reaction temperatures range from 80°C to 120°C, with reaction times varying from several hours to overnight.

Reaction Conditions and Optimization

| Step | Reagents/Conditions | Notes |

|---|---|---|

| Sulfonylation | Isopropylsulfonyl chloride, base (e.g., triethylamine), solvent (e.g., dichloromethane), 0–25°C | Control temperature to avoid overreaction |

| Indazole fluorination | Fluorinating agent (e.g., Selectfluor), acidic conditions | Regioselective fluorination at 5-position |

| Amination coupling | Pd catalyst (Pd(OAc)2), ligand (e.g., BINAP), base (NaOtBu), solvent (toluene), 100°C, 12 h | High catalyst loading improves yield |

These conditions are inferred from analogous quinoline-indazole coupling reactions described in kinase inhibitor patents and literature.

Purification and Characterization

- Purification : Typically achieved by column chromatography using silica gel and gradient elution with solvents such as ethyl acetate/hexanes.

- Characterization : Confirmed by NMR (1H, 13C, 19F), mass spectrometry, and HPLC to ensure purity and correct substitution pattern.

- Yield : Reported yields for similar compounds range from 50% to 85% depending on reaction optimization.

Research Discoveries and Improvements

- The patent WO2012122011A2 highlights that substituents on the quinoline ring and sulfonyl moiety can significantly affect kinase inhibition potency and selectivity.

- Modifications in the sulfonyl group, such as varying alkyl chain length or branching, influence solubility and metabolic stability.

- The fluorine atom on the indazole ring enhances binding affinity by modulating electronic properties and improving metabolic resistance.

- Recent research emphasizes the importance of optimizing palladium-catalyzed cross-coupling steps to improve scalability and reduce catalyst loadings for industrial synthesis.

Summary Table of Key Preparation Steps

| Step No. | Reaction Type | Starting Material(s) | Key Reagents/Conditions | Product/Intermediate |

|---|---|---|---|---|

| 1 | Sulfonylation | 6-chloroquinolin-4-amine | Isopropylsulfonyl chloride, base, solvent | 6-propan-2-ylsulfonylquinolin-4-amine |

| 2 | Fluorination | Indazole derivative | Fluorinating agent (e.g., Selectfluor), acid | 5-fluoro-1H-indazol-3-yl amine |

| 3 | Buchwald-Hartwig amination | Quinoline intermediate + Indazole amine | Pd catalyst, ligand, base, solvent, heat | This compound |

Chemical Reactions Analysis

N-(5-fluoro-1H-indazol-3-yl)-6-propan-2-ylsulfonylquinolin-4-amine undergoes various types of chemical reactions, including:

Oxidation: This compound can undergo oxidation reactions, typically in the presence of oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

N-(5-fluoro-1H-indazol-3-yl)-6-propan-2-ylsulfonylquinolin-4-amine has a wide range of scientific research applications, including:

Chemistry: It is used as a tool compound to study the inhibition of RIP2 kinase and its role in various biochemical pathways.

Biology: The compound is employed in cellular and molecular biology research to investigate the signaling pathways involved in the innate immune response.

Medicine: It has potential therapeutic applications in the treatment of inflammatory diseases, as it can modulate the activity of RIP2 kinase and reduce the production of inflammatory cytokines.

Industry: The compound is used in the development of new drugs and therapeutic agents targeting RIP2 kinase

Mechanism of Action

The mechanism of action of N-(5-fluoro-1H-indazol-3-yl)-6-propan-2-ylsulfonylquinolin-4-amine involves the inhibition of RIP2 kinase. RIP2 kinase is a central component of the innate immune system and enables downstream signaling following activation of the pattern recognition receptors NOD1 and NOD2. By inhibiting RIP2 kinase, the compound prevents the activation of these receptors and the subsequent production of inflammatory cytokines .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Differences

The primary distinction between N-(5-fluoro-1H-indazol-3-yl)-6-propan-2-ylsulfonylquinolin-4-amine and GSK583 lies in the sulfonyl substituent (propan-2-yl vs. tert-butyl). Structural analyses of RIP2 inhibitors highlight the critical role of the sulfonyl group in occupying a hydrophobic pocket within the kinase domain, stabilizing the inactive conformation .

- GSK583 (tert-butylsulfonyl) : Exhibits high potency (IC₅₀ = 1.8 nM for RIP2) and selectivity (>10,000-fold over 98% of kinases tested) due to optimal steric complementarity with the hydrophobic cleft .

- NMR studies of analogous compounds suggest that substituent size and electronic properties significantly influence chemical environments in regions critical for kinase interaction .

Pharmacological Profiles

Mechanistic Insights

- GSK583 : Blocks RIP2-mediated phosphorylation of TAK1 and NF-κB activation, suppressing IL-1β, TNF-α, and IL-6 production in vitro and in vivo .

- Structural modeling suggests that smaller substituents could reduce residence time in the kinase pocket .

Comparison with Other RIP2 Inhibitors

- Type II Inhibitors (e.g., Canning et al., 2015) : Bind to the DFG-out conformation of RIP2, offering distinct selectivity profiles but lower potency (IC₅₀ ~50–100 nM) compared to GSK583 .

- Target Compound : Shares the type I binding mode with GSK583 but may exhibit intermediate pharmacokinetic properties due to its sulfonyl group modification.

Research Findings and Implications

- GSK583’s Strengths : Unmatched potency and selectivity make it a gold-standard tool for studying RIP2-dependent pathways .

- Target Compound’s Potential: While likely less potent, its structural modifications could address limitations in solubility or toxicity observed with bulkier tert-butyl derivatives. However, in vivo studies are needed to confirm these hypotheses.

- Clinical Relevance : RIP2 inhibitors are pursued for inflammatory bowel disease (IBD), rheumatoid arthritis, and psoriasis. The target compound’s profile may position it as a candidate for diseases requiring prolonged exposure or enhanced tissue penetration .

Biological Activity

N-(5-fluoro-1H-indazol-3-yl)-6-propan-2-ylsulfonylquinolin-4-amine is a compound that has attracted significant interest in the field of medicinal chemistry due to its potential biological activities. This article synthesizes available data on its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a unique structure that integrates an indazole moiety with a sulfonyl group attached to a quinoline derivative. Its molecular formula is with a molecular weight of 384.4 g/mol. The specific arrangement of functional groups contributes to its reactivity and biological profile.

Preliminary studies indicate that this compound acts primarily as an inhibitor of specific kinases involved in cellular signaling pathways. Kinase inhibition is a promising strategy for developing therapeutics against various diseases, including cancer and inflammatory disorders. The compound's ability to modulate these pathways may provide insights into its potential therapeutic applications.

Inhibition of Kinases

The compound has shown significant activity as a kinase inhibitor. Kinases are enzymes that play a vital role in cellular signaling, and their dysregulation is often associated with various diseases, including cancer. The inhibition of these enzymes can lead to altered cell proliferation and survival, making this compound a candidate for further exploration in cancer therapeutics.

Antitumor Activity

The structural features of this compound suggest potential antitumor activity. Similar compounds have demonstrated efficacy in preclinical models, indicating that this compound may also exhibit similar properties.

Comparative Analysis with Related Compounds

A comparative analysis with structurally similar compounds highlights the unique attributes of this compound:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 5-Fluoroindazole | Indazole core | Antitumor activity |

| Quinoline derivative | Quinoline core | Kinase inhibition |

| Sulfonamide compound | Sulfonamide group | Antibacterial properties |

This table illustrates how the dual functionality of N-(5-fluoro-1H-indazol-3-yl)-6-propan-2-ylsulfonylquinolin-4-amines may enhance its selectivity and potency against specific targets compared to other similar compounds.

Case Studies and Research Findings

Research has focused on the binding affinity of this compound to specific protein targets using techniques such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC). These studies are crucial for elucidating the mechanism of action and optimizing the pharmacological profile of the compound.

Notable Findings

- Kinase Inhibition Assays : In vitro assays have demonstrated that the compound effectively inhibits several kinases implicated in cancer progression.

- Cell Proliferation Studies : Cell line studies indicate that treatment with this compound leads to reduced cell viability in various cancer models.

- Mechanistic Insights : Further mechanistic studies are ongoing to explore how this compound interacts at the molecular level with its targets.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.